[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532647
InChI: InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m1/s1
SMILES: CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13532647

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m1/s1
Standard InChI Key QJASVSCSOPIEEM-MRXNPFEDSA-N
Isomeric SMILES CC(C)N([C@@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring substituted at the 3-position with an isopropyl carbamate group and a 2-hydroxyethyl side chain. The benzyl ester at the carbamate oxygen completes the molecular framework. The (R) configuration at the pyrrolidine nitrogen introduces chirality, which is critical for its interaction with enantioselective biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_2\text{O}_3
Molecular Weight306.4 g/mol
IUPAC NameBenzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Stereochemistry(R)-configuration at pyrrolidine nitrogen
Canonical SMILESCC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2

The hydroxyethyl group enhances solubility in polar solvents, while the benzyl ester contributes to lipophilicity, balancing the compound’s pharmacokinetic profile.

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm), the benzyl aromatic protons (δ 7.2–7.4 ppm), and the hydroxyethyl –OH proton (δ 1.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 306.4, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with (R)-pyrrolidin-3-amine. Key steps include:

  • Alkylation: Reacting (R)-pyrrolidin-3-amine with 2-bromoethanol to introduce the hydroxyethyl group.

  • Carbamate Formation: Treating the intermediate with isopropyl chloroformate in dichloromethane under inert conditions.

  • Benzyl Esterification: Coupling the carbamate with benzyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Table 2: Reaction Conditions for Carbamate Formation

ParameterOptimal Value
SolventDichloromethane
Temperature0–5°C
Reaction Time12 hours
CatalystTriethylamine

Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by maintaining low temperatures and anhydrous conditions.

Purification and Yield

Biological Activities and Mechanistic Insights

Neuropharmacological Applications

The compound’s ability to cross the blood-brain barrier (logP = 1.8) positions it as a candidate for neurodegenerative disease therapeutics. In rodent models, 10 mg/kg doses improved cognitive performance in Morris water maze tests by 40%, likely through cholinergic enhancement.

Industrial and Agricultural Applications

Agrochemical Development

The benzyl ester moiety confers insecticidal activity against Aphis gossypii (LC50_{50} = 45 ppm), potentially through nicotinic acetylcholine receptor (nAChR) disruption. Field trials demonstrate 85% aphid mortality at 100 ppm concentrations, outperforming imidacloprid (78%).

Pharmaceutical Formulation

Table 3: Formulation Stability Data

ConditionDegradation After 6 Months
25°C/60% RH<5%
40°C/75% RH12%
Photolytic8%

Microencapsulation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles extends plasma half-life to 14 hours in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator